molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No. B129315
CAS RN: 6320-15-6
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

In a 250 mL round bottom flask, 4-chloro-2,6-dimethoxy-pyrimidine (3.25 g, 18.65 mmol) and NaHCO3 (3.6 g, 42.9 mmol) was charged with MeOH and water (1:1 ratio, 160 mL). Bromine (1.44 mL, 27.97 mmol) was added to the mixture dropwise (in 1 hour). The reaction was stirred at room temperature overnight. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated down and purified (silica gel, 0-50% EtOAC/hexane) to give white solid (4.06 g, 86%). LC-MS shows 255.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 4.07 (s, 3H), 3.98 (s, 3H); 13C NMR (300 MHz, CDCl3): δ 168.27; 162.79; 160.38; 97.08; 55.78; 55.70.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C([O-])(O)=O.[Na+].CO.[Br:19]Br>O>[Br:19][C:7]1[C:2]([Cl:1])=[N:3][C:4]([O:10][CH3:11])=[N:5][C:6]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)OC)OC
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
by washing with brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated down
CUSTOM
Type
CUSTOM
Details
purified (silica gel, 0-50% EtOAC/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.